molecular formula C15H21N3O5S B4618840 ETHYL 5-CARBAMOYL-4-METHYL-2-[2-(MORPHOLIN-4-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE

ETHYL 5-CARBAMOYL-4-METHYL-2-[2-(MORPHOLIN-4-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE

Cat. No.: B4618840
M. Wt: 355.4 g/mol
InChI Key: HINDAGJSBADJAU-UHFFFAOYSA-N
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Description

ETHYL 5-CARBAMOYL-4-METHYL-2-[2-(MORPHOLIN-4-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE is a complex organic compound with a thiophene ring structure Thiophene derivatives are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-CARBAMOYL-4-METHYL-2-[2-(MORPHOLIN-4-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the formation of the thiophene ring, followed by the introduction of the carbamoyl, methyl, and morpholinylacetamido groups. Common reagents used in these reactions include ethyl acetoacetate, morpholine, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-CARBAMOYL-4-METHYL-2-[2-(MORPHOLIN-4-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbamoyl or acetamido groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring or the attached functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the molecule.

Scientific Research Applications

ETHYL 5-CARBAMOYL-4-METHYL-2-[2-(MORPHOLIN-4-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of ETHYL 5-CARBAMOYL-4-METHYL-2-[2-(MORPHOLIN-4-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 5-CARBAMOYL-4-METHYL-2-[2-(DIMETHYLAMINO)ACETAMIDO]THIOPHENE-3-CARBOXYLATE
  • ETHYL 5-CARBAMOYL-4-METHYL-2-[2-(PIPERIDIN-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE

Uniqueness

ETHYL 5-CARBAMOYL-4-METHYL-2-[2-(MORPHOLIN-4-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE is unique due to the presence of the morpholinyl group, which can impart specific biological activities and properties. This makes it distinct from other similar compounds that may have different substituents, leading to variations in their chemical behavior and applications.

Properties

IUPAC Name

ethyl 5-carbamoyl-4-methyl-2-[(2-morpholin-4-ylacetyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O5S/c1-3-23-15(21)11-9(2)12(13(16)20)24-14(11)17-10(19)8-18-4-6-22-7-5-18/h3-8H2,1-2H3,(H2,16,20)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HINDAGJSBADJAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)CN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ETHYL 5-CARBAMOYL-4-METHYL-2-[2-(MORPHOLIN-4-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE
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ETHYL 5-CARBAMOYL-4-METHYL-2-[2-(MORPHOLIN-4-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE
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ETHYL 5-CARBAMOYL-4-METHYL-2-[2-(MORPHOLIN-4-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE
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ETHYL 5-CARBAMOYL-4-METHYL-2-[2-(MORPHOLIN-4-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE
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ETHYL 5-CARBAMOYL-4-METHYL-2-[2-(MORPHOLIN-4-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE
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ETHYL 5-CARBAMOYL-4-METHYL-2-[2-(MORPHOLIN-4-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE

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